

eravacycline hepatic impairment dose adjustment Child Pugh C

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Compound Focus: Eravacycline dihydrochloride

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Eravacycline Dosing Protocol for Hepatic Impairment

Patient Population	Recommended Dosage Regimen	Treatment Duration
Normal Hepatic Function or Mild to Moderate Impairment (Child-Pugh A & B)	1 mg/kg every 12 hours	4 to 14 days [1] [2] [3]

| Severe Hepatic Impairment (Child-Pugh C) | Day 1: 1 mg/kg every 12 hours Starting on Day 2: 1 mg/kg every 24 hours | 4 to 14 days [1] [3] | | With Strong CYP3A Inducers | 1.5 mg/kg every 12 hours | 4 to 14 days [1] [3] |

Experimental & Administration Protocols

Clinical Pharmacology and Rationale

- Mechanism of Action:** Eravacycline is a fully synthetic fluorocycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [4].

- **Pharmacokinetic Basis for Adjustment:** The dose adjustment in Child-Pugh C patients is based on pharmacokinetic modeling and simulations that predicted increased eravacycline exposure in this population. The reduced frequency maintains exposure levels comparable to patients with normal hepatic function [3].

Reconstitution & Administration Methodology

- **Reconstitution:** Aseptically reconstitute each 50 mg or 100 mg vial with 5 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection, USP. Gently swirl to dissolve. This yields a concentration of 10 mg/mL [1] [2] [3].
- **Dilution:** Further dilute the reconstituted solution in a 0.9% Sodium Chloride Injection, USP infusion bag. The volume should be appropriate for intravenous administration [1].
- **Administration:** Administer the diluted solution via **IV infusion over 60 minutes** through a dedicated line or a Y-site. If using a shared line, flush it with 0.9% Sodium Chloride Injection before and after eravacycline infusion [1] [2].
- **Stability & Storage:**
 - **Reconstituted Solution:** Must be diluted in an infusion bag **within 1 hour** of reconstitution when stored at room temperature [1] [2].
 - **Diluted Solution:** Infuse within **24 hours** at room temperature or within **8 days** if refrigerated at 2°C to 8°C (36°F to 46°F). Do not freeze [2].

Eravacycline Clinical Use and Safety

Indications and Spectrum of Activity

- **Approved Indication:** Eravacycline is indicated for the treatment of complicated intra-abdominal infections (cIAI) in adults (≥18 years) [2] [4] [3].
- **Spectrum of Activity:** It exhibits broad-spectrum in vitro activity against a range of Gram-positive and Gram-negative bacteria, including *Escherichia coli*, *Klebsiella pneumoniae*, *Enterococcus faecalis*, *Enterococcus faecium* (including vancomycin-resistant strains), *Staphylococcus aureus* (including MRSA), and various *Bacteroides* species [4].
- **Limitation of Use:** It is **not indicated** for the treatment of complicated urinary tract infections (cUTI) [2] [3].

Important Safety Information

- **Contraindications:** Hypersensitivity to eravacycline, other tetracycline-class antibacterial drugs, or any excipient [2] [3].
- **Warnings and Precautions:**
 - **Tooth Discoloration and Hypoplasia:** Avoid use during the last half of pregnancy, infancy, and childhood up to age 8 years as it may cause permanent tooth discoloration [2] [3].
 - **Inhibition of Bone Growth:** Use during the second and third trimester of pregnancy, infancy, and childhood up to age 8 years may cause reversible bone growth inhibition [2] [3].
 - **Clostridioides difficile-Associated Diarrhea (CDAD):** Evaluate if diarrhea occurs during or after administration [2].
 - **Hypersensitivity Reactions:** Life-threatening anaphylactic reactions have been reported with tetracycline-class drugs [3].

Dose Adjustment Decision Pathway

The following diagram outlines the key decision points for determining the appropriate eravacycline dosage.

Conclusion

The dose of eravacycline must be modified for patients with severe hepatic impairment (Child-Pugh Class C) to prevent drug accumulation. The established regimen of 1 mg/kg every 12 hours on Day 1, followed by 1 mg/kg every 24 hours starting on Day 2, is critical for safe use in this population. Adherence to proper reconstitution, dilution, and administration protocols is essential for stability and efficacy.

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